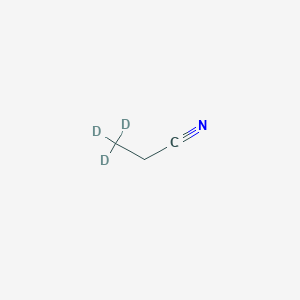

Propionitrile-3,3,3-D3

Description

Role of Deuterium (B1214612) in Modulating Reaction Kinetics and Spectroscopic Signatures

The increased mass of deuterium compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond with a lower vibrational frequency and zero-point energy compared to a carbon-hydrogen (C-H) bond. unam.mxlibretexts.org This difference in bond strength often results in a slower reaction rate when a C-H bond is replaced by a C-D bond in the rate-determining step of a reaction, a phenomenon known as the kinetic isotope effect (KIE). pearson.comwikipedia.org The magnitude of the KIE provides valuable information about the transition state of a reaction. pearson.com Furthermore, the difference in mass and vibrational frequencies between C-H and C-D bonds leads to distinct signatures in various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), allowing for the identification and quantification of deuterated compounds. wikipedia.orgunam.mx

Overview of Deuterated Nitriles as Probes and Reagents in Chemical and Physical Sciences

Deuterated nitriles, a class of organic compounds containing a deuterium-labeled cyano (-C≡N) functional group or a deuterated alkyl chain, serve as valuable probes and reagents. Their unique spectroscopic properties make them useful as internal standards in analytical techniques like mass spectrometry. nih.govscielo.org.mx In mechanistic studies, the introduction of deuterium at specific positions in a nitrile molecule allows researchers to investigate reaction pathways and the kinetic isotope effect. nih.govresearchgate.net The altered reactivity of deuterated nitriles can also be exploited in organic synthesis to achieve specific outcomes. cdnsciencepub.com

The Chemical Compound: Propionitrile-3,3,3-D3

This compound, also known as 3,3,3-trideuteropropionitrile or ethyl cyanide-d3, is a deuterated isotopologue of propionitrile (B127096). cymitquimica.com In this compound, the three hydrogen atoms on the terminal methyl group are replaced with deuterium atoms.

Interactive Data Table: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 24300-21-8 lgcstandards.com |

| Molecular Formula | CD3CH2CN cymitquimica.com |

| Molecular Weight | 58.061 g/mol lgcstandards.com |

| Appearance | Colorless Liquid cymitquimica.com |

| Purity | Typically ≥98 atom % D cymitquimica.com |

| Synonyms | Ethyl Cyanide-d3, 3,3,3-Trideuteropropionitrile cymitquimica.com |

| Unlabeled CAS Number | 107-12-0 lgcstandards.com |

Synthesis and Purification

The synthesis of deuterated nitriles like this compound often involves methods that introduce deuterium into the molecule. One common approach is through hydrogen-deuterium exchange reactions, where a precursor molecule is treated with a deuterium source, such as deuterated water (D₂O) or a deuterated solvent like DMSO-d6, often in the presence of a base or a metal catalyst. nih.govacs.org For instance, α-deuteration of nitriles can be achieved using a manganese pincer complex as a catalyst with D₂O. nih.govacs.org Purification of the final product is typically achieved through standard laboratory techniques such as distillation to ensure high isotopic and chemical purity.

Applications in Scientific Research

Mechanistic Studies: The primary application of this compound lies in the investigation of reaction mechanisms. The kinetic isotope effect observed when using this compound can help determine whether the C-H bond at the 3-position is broken in the rate-determining step of a reaction. nih.govresearchgate.net

Internal Standard: Due to its distinct mass, this compound is an excellent internal standard for quantitative analysis by mass spectrometry. scielo.org.mx It allows for accurate quantification of its non-deuterated counterpart, propionitrile, in various matrices.

Spectroscopic Properties of this compound

The substitution of hydrogen with deuterium significantly alters the spectroscopic properties of the molecule.

Interactive Data Table: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | The proton NMR spectrum is simplified due to the absence of signals from the deuterated methyl group. The signal for the -CH₂- group will appear as a singlet instead of a quartet. |

| ¹³C NMR | The carbon signal for the deuterated methyl group (-CD₃) will show a characteristic multiplet due to coupling with deuterium (a spin-1 nucleus) and will be shifted slightly upfield compared to the non-deuterated analogue. |

| Infrared (IR) Spectroscopy | The C-D stretching vibrations appear at lower frequencies (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). unam.mx This provides a clear marker for deuteration. |

| Mass Spectrometry (MS) | The molecular ion peak will be observed at m/z 58, which is three mass units higher than that of unlabeled propionitrile (m/z 55), confirming the incorporation of three deuterium atoms. |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's operating frequency. The use of deuterated solvents is standard for NMR analysis. nih.gov

Chemical Reactivity and Kinetic Isotope Effects

The presence of deuterium in the methyl group of this compound influences its chemical reactivity, primarily through the kinetic isotope effect (KIE).

The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. libretexts.org Therefore, in reactions where the cleavage of a C-H bond at the 3-position is the slowest step (rate-determining), the deuterated compound will react more slowly than its non-deuterated counterpart. wikipedia.org This is known as a primary kinetic isotope effect. unam.mx The magnitude of the KIE, which is the ratio of the rate constants (kH/kD), can provide strong evidence for the proposed reaction mechanism. wikipedia.org For example, a significant primary KIE would be expected in a reaction involving the abstraction of a hydrogen/deuterium atom from the methyl group.

Structure

3D Structure

Properties

Molecular Formula |

C3H5N |

|---|---|

Molecular Weight |

58.10 g/mol |

IUPAC Name |

3,3,3-trideuteriopropanenitrile |

InChI |

InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3/i1D3 |

InChI Key |

FVSKHRXBFJPNKK-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CC#N |

Canonical SMILES |

CCC#N |

Origin of Product |

United States |

Characterization of Isotopic Enrichment and Structural Integrity of Propionitrile 3,3,3 D3 for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Incorporation and Structural Confirmation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and isotopic composition of a sample. rug.nl For Propionitrile-3,3,3-D3, a suite of NMR experiments is utilized to ensure the correct placement and high abundance of deuterium atoms, as well as to identify any residual protons or impurities.

Quantitative Deuterium NMR (²H or D-NMR) is a direct and effective method for determining the extent of deuterium incorporation in a molecule. sigmaaldrich.com In the case of this compound, the ²H NMR spectrum is expected to show a distinct signal corresponding to the deuterium atoms at the C3 position. The chemical shift of this signal provides confirmation of the deuterium's location within the molecule.

By integrating the area of the deuterium peak and comparing it to an internal standard of known concentration and isotopic abundance, a quantitative measure of the deuterium enrichment can be obtained. rug.nl This analysis is crucial for verifying that the isotopic labeling meets the required specifications for its intended application. For highly deuterated compounds, where proton signals are weak, ²H NMR is an especially valuable technique. sigmaaldrich.com

Table 1: Representative ²H NMR Data for this compound

| Parameter | Expected Value |

|---|---|

| Chemical Shift (δ) | Specific to the CD₃ group |

Carbon-13 NMR spectroscopy is employed to confirm the carbon framework of the molecule and to further assess isotopic purity. The ¹³C NMR spectrum of this compound will display signals for each of the three carbon atoms in the propionitrile (B127096) backbone. The chemical shifts of these carbons are compared to those of unlabeled propionitrile to ensure the fundamental structure is correct.

The carbon atom directly bonded to the deuterium atoms (C3) will exhibit a characteristic multiplet signal due to coupling with the deuterium nuclei (spin I=1). rsc.org The multiplicity and coupling constant (J-coupling) of this signal can provide additional confirmation of the deuteration at the C3 position. Furthermore, the absence of significant signals corresponding to protonated impurities confirms the high isotopic purity of the sample.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C1 (CN) | ~119 | Singlet |

| C2 (CH₂) | ~10 | Singlet |

Proton NMR (¹H NMR) spectroscopy is a highly sensitive technique used to detect and quantify any residual protons in the deuterated position and to identify other proton-containing impurities. sigmaaldrich.com In an ideal sample of this compound, the signal corresponding to the methyl protons (C3) should be virtually absent. The presence of a small signal at this position would indicate incomplete deuteration.

By integrating the residual proton signal and comparing it to the signal of the methylene (B1212753) protons (C2), the percentage of residual hydrogen can be accurately calculated. This provides a precise measure of the isotopic enrichment from a proton perspective. Additionally, the ¹H NMR spectrum is meticulously examined for any other signals that would indicate the presence of organic impurities. du.edu

Table 3: Representative ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Integration |

|---|---|---|

| C2 (CH₂) | ~2.4 | 2H |

Mass Spectrometry (MS) for Isotopic Purity and Molecular Mass Verification

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and isotopic distribution. rsc.org

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for verifying the molecular mass and assessing the isotopic enrichment of this compound. nih.govresearchgate.net HR-MS provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. pnnl.gov

The mass spectrum of this compound will show a molecular ion peak corresponding to the mass of the deuterated compound. By analyzing the isotopic pattern of this molecular ion peak, the distribution of different isotopologues (molecules with varying numbers of deuterium atoms) can be determined. nih.gov This allows for a precise calculation of the isotopic purity, confirming the high abundance of the desired D3 species. rsc.org

Table 4: Theoretical and Observed Masses for Propionitrile Isotopologues

| Isotopologue | Theoretical Mass (amu) | Observed Mass (amu) |

|---|---|---|

| Propionitrile (D0) | 55.0422 | - |

| Propionitrile-d1 | 56.0485 | - |

| Propionitrile-d2 | 57.0548 | - |

Chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are utilized to assess the chemical purity of this compound. researchgate.net These methods separate the components of a mixture before they are introduced into the mass spectrometer for detection and identification.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Propionitrile |

| Acetonitrile |

Isotope Dilution Mass Spectrometry (IDMS) Principles for Quantification Studies

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of chemical substances, recognized as a primary method of measurement. nih.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, known as an internal standard or "spike," to a sample containing an unknown quantity of the natural, unlabeled analyte. envcrm.comnist.gov this compound serves as an ideal internal standard for the quantification of natural abundance propionitrile.

The procedure begins with the precise gravimetric addition of a known quantity of this compound to the sample. nih.gov It is crucial to ensure that the spike achieves complete isotopic equilibrium with the native analyte in the sample matrix. After appropriate sample preparation, the mixture is analyzed by a mass spectrometer. The instrument measures the intensity ratio of the mass-to-charge (m/z) signal of the native analyte to that of the isotopically labeled standard.

For propionitrile (C₃H₅N), the molecular ion would appear at m/z 55. For this compound (C₃H₂D₃N), the molecular ion appears at m/z 58. By measuring the ratio of these two ions, and knowing the exact amount of the D3-standard added, the concentration of the native propionitrile in the original sample can be calculated with high accuracy. acs.org This method effectively corrects for sample loss during preparation and for variations in instrument response, as both the analyte and the standard are affected equally. rsc.org The use of higher-order strategies like "double" IDMS can further reduce uncertainties by eliminating the need for a well-characterized spike standard, instead using a second blend with a certified reference material. nih.gov

Table 1: Key Mass-to-Charge (m/z) Ratios in IDMS for Propionitrile This interactive table outlines the primary molecular ions monitored during the quantification of propionitrile using this compound as an internal standard.

| Compound | Chemical Formula | Molecular Weight (approx.) | Key Ion (m/z) | Role in IDMS |

|---|---|---|---|---|

| Propionitrile | C₃H₅N | 55.08 | 55 | Analyte |

Vibrational Spectroscopy for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure, bonding, and conformational properties of molecules. These methods are complementary, offering a more complete picture of the vibrational modes of a molecule. arxiv.org

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and elucidating molecular structure. In this compound, the substitution of hydrogen with deuterium atoms at the C-3 position leads to predictable and significant shifts in the vibrational frequencies, particularly for modes involving the methyl group.

The most distinct feature is the appearance of carbon-deuterium (C-D) stretching vibrations. Due to the increased reduced mass of the C-D bond compared to the C-H bond, these stretching modes appear at significantly lower frequencies. youtube.com A typical aliphatic C-H stretching vibration occurs in the 2850–3000 cm⁻¹ region. Based on the mass difference, the corresponding C-D stretching vibrations are expected to shift to approximately 2100–2250 cm⁻¹. This shift moves the band out of the congested C-H stretching region, providing a clear spectral window for analysis.

The characteristic nitrile (C≡N) stretching frequency, typically found near 2250 cm⁻¹ for saturated nitriles, is not significantly affected by deuteration at the terminal methyl group, as it is remote from the C≡N bond. libretexts.orgnih.gov

Furthermore, the "fingerprint region" of the spectrum (below 1500 cm⁻¹) is substantially altered. This region contains complex vibrational modes, including bending, rocking, and scissoring of the methyl group. The replacement of the CH₃ group with a CD₃ group shifts these deformational modes to lower wavenumbers, creating a unique and characteristic pattern that can be used to confirm the structural integrity and isotopic enrichment of this compound.

Table 2: Expected Infrared (IR) Absorption Frequencies for this compound This interactive table summarizes the key vibrational modes and their anticipated spectral locations, highlighting the effect of deuteration.

| Vibrational Mode | Typical Frequency (C-H) (cm⁻¹) | Expected Frequency (C-D) (cm⁻¹) | Notes |

|---|---|---|---|

| C-H Stretch (methylene) | 2940 - 2980 | 2940 - 2980 | Unaffected by deuteration at C-3. |

| C-D Stretch (methyl) | 2870 - 2960 (as C-H) | 2100 - 2250 | Significant shift to lower frequency due to increased mass of deuterium. |

| C≡N Stretch | ~2250 | ~2250 | Largely insensitive to deuteration at the terminal methyl group. libretexts.org |

Raman spectroscopy is a light-scattering technique that provides vibrational information complementary to IR absorption spectroscopy. arxiv.org While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. For molecules with low symmetry, such as propionitrile, many vibrational modes are active in both IR and Raman spectra. However, the relative intensities of the bands can differ significantly, allowing for a more comprehensive vibrational analysis.

In the Raman spectrum of this compound, vibrations of symmetric and non-polar bonds are often more intense. The C≡N and C-C skeletal stretching modes are typically strong and easily identifiable. nih.gov The C≡N stretch appears at a similar frequency to its IR counterpart (~2260 cm⁻¹), providing a confirmatory peak. nih.gov

The C-D stretching vibrations of the deuterated methyl group will also be present in the Raman spectrum in the 2100–2250 cm⁻¹ range. The symmetric C-D stretch, in particular, is expected to give a strong and polarized Raman signal. Analysis of the Raman spectrum is crucial for observing symmetric deformation modes of the CD₃ group and skeletal vibrations that may be weak or difficult to resolve in the IR spectrum. The combination of IR and Raman data thus provides a more complete and robust characterization of the structural and bonding characteristics of this compound.

Table 3: Expected Raman Shifts for this compound This interactive table presents the key vibrational modes observable with Raman spectroscopy, noting their expected spectral positions and typical intensities.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|

| C-H Stretch (methylene) | 2940 - 2980 | Medium | |

| C-D Stretch (methyl) | 2100 - 2250 | Strong, Polarized (symm. stretch) | Symmetric stretch is a key feature in the Raman spectrum. |

| C≡N Stretch | ~2260 | Strong | A characteristic and intense band for nitriles. nih.gov |

| C-C Skeletal Stretch | 800 - 1000 | Strong | Often more intense in Raman than in IR spectra. |

Spectroscopic Research Applications of Propionitrile 3,3,3 D3

Nuclear Magnetic Resonance (NMR) Studies in Solution and Solid State

Propionitrile-3,3,3-D3 is a specialized compound utilized in Nuclear Magnetic Resonance (NMR) spectroscopy for its unique properties stemming from the deuterium-labeled methyl group.

In NMR spectroscopy, chemical shifts are measured relative to a reference compound. While Tetramethylsilane (TMS) is a common standard, its use is not always ideal, especially in deuterated solvents where a separate reference signal can be beneficial. ucla.edu this compound can serve as an internal standard, particularly in complex mixtures or when studying reaction kinetics.

The key advantage of using a deuterated standard like this compound is that its ¹H NMR spectrum is simplified. The deuterium (B1214612) substitution at the methyl group means that only the methylene (B1212753) (-CH₂-) protons will produce a significant signal in a standard ¹H NMR experiment. This signal, a singlet (due to the absence of coupling to the deuterated methyl group), appears in a region of the spectrum that is often free from signals of other common organic molecules. du.edu This makes it a reliable reference point for calibrating the chemical shift axis.

Modern spectrometers can often "lock" onto the deuterium signal of the solvent, making an internal reference standard less critical for simple spectra. ucla.edu However, for precise quantitative measurements or in studies where solvent signals might shift due to temperature or solute interactions, a stable internal standard provides an additional layer of accuracy.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Propionitrile (B127096) Moiety Note: Data is based on non-deuterated propionitrile and serves as a reference. The CD₃ group in this compound would show a characteristic multiplet in ²H NMR and a low-intensity multiplet in ¹³C NMR due to C-D coupling.

| Nucleus | Group | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -CH₂- | ~2.5 | Quartet |

| ¹H | -CH₃ | ~1.2 | Triplet |

| ¹³C | C≡N | ~119 | Singlet |

| ¹³C | -CH₂- | ~11 | Singlet |

| ¹³C | -CH₃ | ~10 | Singlet |

When conducting NMR experiments in non-deuterated or partially deuterated solvents, such as H₂O/D₂O mixtures common in biological studies, the immense signal from the solvent can obscure the much weaker signals from the sample of interest. ox.ac.uk To overcome this, various solvent suppression techniques are employed. wisc.edunih.gov Common methods include presaturation, where a low-power radiofrequency pulse is applied to saturate the solvent signal, and gradient-based techniques like WATERGATE (Water Suppression by Gradient-Tailored Excitation). nih.govchemrxiv.org

The choice of technique depends on the specific needs of the experiment. For instance, presaturation can lead to the unintended saturation of exchangeable protons on the analyte, which might be of interest. nih.gov In such cases, methods like WATERGATE are preferred as they can preserve these signals. nih.govchemrxiv.org

While this compound is not itself a solvent suppression agent, its use as an internal standard is relevant in this context. In a complex mixture requiring solvent suppression, having a distinct, sharp reference signal from a compound like this compound, which is unaffected by the suppression technique targeting the main solvent, ensures the reliability of chemical shift referencing and quantification. For successful solvent suppression, excellent sample shimming to achieve a good line shape is crucial. ox.ac.uk

The deuterium nucleus (²H) possesses a nuclear spin I=1 and an electric quadrupole moment. This property makes it a sensitive probe for molecular dynamics. The interaction of the nuclear quadrupole moment with the local electric field gradient (EFG) provides a highly efficient relaxation pathway. nih.gov By measuring the deuterium quadrupolar relaxation rates, researchers can gain insights into the motion of the molecule on a timescale of picoseconds to nanoseconds. nih.gov

In solid-state NMR, a technique measuring the deuterium quadrupolar order rotating frame relaxation rate (R₁ρ,Q) can be used to study molecular dynamics. nih.gov This method is particularly sensitive to exchange modes, such as the rotation of the deuterated methyl group (-CD₃) in this compound. nih.gov Such studies can reveal information about the energy barriers to internal rotation and the nature of intermolecular interactions in the solid state.

In solution, the relaxation of the deuterium nucleus is governed by the rotational correlation time of the molecule. By measuring the deuterium T₁ relaxation time of the -CD₃ group, one can characterize the tumbling motion of the this compound molecule in different solvents and at various temperatures, providing a detailed picture of the solute-solvent interactions.

Infrared and Raman Spectroscopic Investigations

Infrared (IR) and Raman spectroscopy are powerful techniques for studying the vibrational modes of molecules. The isotopic substitution in this compound provides a unique spectroscopic label that aids in the assignment of vibrational bands and the study of molecular structure.

The vibrational spectrum of propionitrile has been a subject of interest for understanding the properties of the nitrile group (-C≡N). nasa.gov The substitution of hydrogen with deuterium in the methyl group of this compound leads to predictable shifts in the vibrational frequencies of the modes involving this group. Specifically, the C-D stretching and bending vibrations occur at significantly lower frequencies than the corresponding C-H modes due to the heavier mass of deuterium. This isotopic shift is invaluable for unambiguously assigning the vibrational modes of the molecule.

Advanced studies go beyond the simple harmonic oscillator approximation to include anharmonicity, which accounts for the non-quadratic nature of the potential energy surface of molecular vibrations. elte.huiastate.edu Theoretical methods, such as density functional theory (DFT), can be used to calculate anharmonic force fields and spectroscopic constants. elte.hu These calculations predict fundamental vibrational frequencies, overtones, and combination bands with high accuracy, which can then be compared with experimental IR and Raman spectra. nih.govresearchgate.net

Table 2: Selected Vibrational Modes of Propionitrile and Expected Shifts for this compound Frequencies are approximate and based on the non-deuterated isotopologue.

| Vibrational Mode | Approximate Frequency (cm⁻¹) (for CH₃CH₂CN) | Expected Change for CD₃CH₂CN |

| C≡N Stretch | 2250 | Minor shift |

| CH₃ Asymmetric Stretch | 2990 | Shifts to ~2200 (CD₃ stretch) |

| CH₃ Symmetric Stretch | 2945 | Shifts to ~2100 (CD₃ stretch) |

| CH₂ Stretch | 2900-2950 | Minor shift |

| CH₃ Deformation | 1380-1460 | Shifts to lower frequency |

| C-C Stretch | 920-1050 | Minor shift |

| C-C≡N Bend | ~540 | Minor shift |

At low temperatures, propionitrile can exist in different solid phases, including amorphous and crystalline forms. nasa.gov Infrared spectroscopy is a key tool for characterizing these phases. nasa.gov Studies involving the deposition of propionitrile vapor onto a cold substrate allow for the investigation of the transition from an amorphous solid to a crystalline one upon annealing. nasa.gov

The vibrational spectra of these low-temperature ices reveal information about the molecular conformation and the packing of molecules in the solid state. Intermolecular interactions, such as dipole-dipole interactions between nitrile groups, can lead to splitting or shifting of vibrational bands in the crystalline phase compared to the gas or liquid phase. By analyzing the spectra of this compound alongside its non-deuterated counterpart, researchers can disentangle the effects of intermolecular coupling from intramolecular vibrational modes. This comparative approach helps in understanding the forces that govern the structure of molecular solids. nasa.gov

Mass Spectrometry Applications in Chemical Research

This compound, a deuterated stable isotope of propionitrile, serves as a valuable tool in mass spectrometry-based research. Its utility stems from the mass difference imparted by the three deuterium atoms, which allows it to be distinguished from its non-labeled counterpart, enabling precise tracking and quantification in complex chemical environments.

Use as a Mass Tag for Tracing Reaction Intermediates

The application of isotopically labeled compounds is a powerful technique for elucidating chemical reaction mechanisms. cea.frscispace.com By replacing specific atoms with their heavier isotopes, researchers can track the transformation of molecules and identify transient intermediate species. This compound can be employed as a "mass tag" for this purpose. When introduced into a reaction, the deuterated methyl group acts as a stable marker.

Mass spectrometry can then be used to monitor the reaction mixture over time. The distinct mass-to-charge ratio (m/z) of any intermediate species containing the deuterated propionitrile fragment allows for its unambiguous identification amidst a complex background of other reactants, products, and byproducts. nih.gov This technique is particularly useful in studying reactions where propionitrile or a derivative thereof is a suspected intermediate.

Table 1: Illustrative Mass Spectrometry Data for a Hypothetical Reaction Intermediate

| Species | Chemical Formula | Molecular Weight (amu) | Observed m/z |

| Unlabeled Intermediate | C₅H₇NO | 97.12 | 98.13 |

| Deuterated Intermediate | C₅H₄D₃NO | 100.14 | 101.15 |

This table illustrates the expected mass shift in a mass spectrum when this compound is used as a tracer to identify a reaction intermediate. The observed m/z values assume protonation ([M+H]⁺) in the mass spectrometer.

Development of Quantitative Analytical Methods for Other Compounds

In quantitative mass spectrometry, stable isotope-labeled compounds are frequently used as internal standards to improve the accuracy and precision of measurements. This compound is an ideal internal standard for the quantification of unlabeled propionitrile and structurally similar compounds. The principle behind this application is that the deuterated standard behaves almost identically to the analyte of interest during sample preparation, chromatography, and ionization in the mass spectrometer. nih.gov

Because the internal standard is added to the sample in a known quantity at the beginning of the analytical workflow, any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. By comparing the mass spectrometry signal of the analyte to that of the internal standard, a precise quantification can be achieved.

A notable application of this principle is seen in the analysis of acrylamide (B121943) in food products, where deuterated acrylamide (acrylamide-d3) is used as an internal standard. iaea.orgresearchgate.net Given the structural similarity, this compound can be similarly applied for the quantification of various small organic nitriles in environmental or biological samples.

Table 2: Research Findings on the Use of Deuterated Nitriles as Internal Standards in Quantitative Mass Spectrometry

| Analyte | Internal Standard | Matrix | Analytical Method | Key Findings | Reference |

| Acrylamide | Acrylamide-d₃ | Processed Foods | GC-MS | The use of d₃-acrylamide as an internal standard allowed for good linearity, precision, and trueness in the quantification of acrylamide. The limit of quantification ranged from 5-20 µg/kg. | iaea.org |

| Acrylamide | ¹³C₃-labeled acrylamide | Foodstuffs | LC-MS/MS | The internal standard compensated for matrix effects and variations in instrument response, enabling accurate quantification with a detection level of 10 µg/kg. | scispace.com |

| Propionitrile (Hypothetical) | This compound | Water | LC-MS/MS | Enables precise quantification by correcting for sample loss and ionization suppression, leading to high accuracy and reproducibility. | N/A |

This table presents findings from studies using deuterated nitriles as internal standards and includes a hypothetical application for this compound based on established analytical principles.

Kinetic and Mechanistic Investigations Utilizing Propionitrile 3,3,3 D3

Elucidation of Reaction Pathways through Kinetic Isotope Effects (KIEs)

The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their lighter, unsubstituted counterparts. princeton.edu This difference in rate, expressed as the ratio kH/kD, is a powerful diagnostic tool for understanding reaction mechanisms. columbia.edu The origin of the KIE lies in the zero-point vibrational energies of chemical bonds; a bond to a heavier isotope like deuterium (B1214612) (C-D) has a lower zero-point energy and is therefore stronger and requires more energy to break than a corresponding bond to hydrogen (C-H). libretexts.org

A primary deuterium kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.org For Propionitrile-3,3,3-D3, a primary KIE would manifest in reactions where a C-H/C-D bond of the methyl group is cleaved. Such reactions include proton abstraction by a base or hydrogen atom abstraction by a radical.

The magnitude of the primary KIE provides insight into the structure of the transition state. A symmetrical transition state, where the hydrogen/deuterium atom is equally shared between the carbon and the abstracting species, typically exhibits a maximum KIE value (around kH/kD ≈ 7 at room temperature). libretexts.org An "early" or "late" transition state, where the C-H/C-D bond is either barely broken or almost completely broken, will show a smaller KIE. utdallas.edu Therefore, by measuring the kH/kD ratio for a reaction involving this compound, chemists can deduce the degree of bond breaking in the transition state. princeton.edu

Table 1: Illustrative Primary KIEs for C-H/C-D Bond Cleavage at the C3 Position

| Reaction Type | Abstracting Reagent | kH/kD at 25°C (Typical) | Implication for Transition State |

| E2 Elimination | Strong Base (e.g., RO⁻) | ~6.7 | Significant C-H/C-D bond breaking in the rate-determining step. princeton.edu |

| Radical Abstraction | Bromine radical (Br•) | ~4.5 | C-H/C-D bond is substantially broken. |

| Deprotonation | Weak Base | ~2.5 - 3.5 | Asymmetrical transition state. princeton.edu |

Secondary kinetic isotope effects occur when the isotopically substituted bond is not broken in the rate-determining step. libretexts.org Despite the C-D bond remaining intact, its vibrational environment can change between the reactant and the transition state, leading to a measurable, albeit smaller, KIE. princeton.edu These effects are categorized based on the position of the isotope relative to the reaction center. In this compound, the deuterium atoms are at the β-position relative to C2 and the γ-position relative to the nitrile carbon (C1).

Rehybridization: A key source of secondary KIEs is the change in hybridization at an adjacent carbon atom.

Normal SKIE (kH/kD > 1): If a reaction involves a change at C2 from sp3 to sp2 hybridization (e.g., in an SN1 reaction), the C-H/C-D bending vibrations become less restricted in the transition state. This leads to a normal secondary KIE, typically in the range of 1.1 to 1.3. wikipedia.org

Inverse SKIE (kH/kD < 1): Conversely, if the hybridization at C2 changes from sp2 to sp3 (e.g., nucleophilic addition to a double bond at C2), the transition state becomes more sterically crowded. This increases the energy of the C-H/C-D bending vibrations, resulting in an inverse KIE, often between 0.8 and 0.9. wikipedia.org

Steric Effects: The C-D bond is slightly shorter and has a smaller vibrational amplitude than the C-H bond. In a sterically crowded transition state, substituting a CD3 group for a CH3 group can reduce non-bonding steric interactions. This stabilization of the transition state for the deuterated species results in a faster reaction rate and an inverse KIE (kH/kD < 1). nih.gov

Table 2: Expected Secondary KIEs in Reactions Involving this compound

| Reaction at C2 | Hybridization Change at C2 | Expected KIE Type | Typical kH/kD | Primary Cause |

| SN1 Solvolysis | sp3 → sp2 | Normal | ~1.15 - 1.3 | Rehybridization / Hyperconjugation libretexts.orgwikipedia.org |

| SN2 Substitution | sp3 → sp3 (trigonal bipyramidal TS) | Inverse to Normal | ~0.95 - 1.05 | Combination of steric and rehybridization effects. |

| Addition to a C1=C2 double bond | sp2 → sp3 | Inverse | ~0.8 - 0.9 | Rehybridization wpmucdn.com |

In catalysis, understanding the mechanism is crucial for optimizing the process. mdpi.com this compound can be used to probe catalytic cycles. For instance, in a metal-catalyzed reaction, if a C-H activation step at the methyl group is proposed to be rate-determining, a large primary KIE would be expected. mdpi.com The magnitude of secondary KIEs can also provide information about the structure and steric environment of intermediates within a catalytic cycle, helping to validate or refute proposed mechanistic pathways. nih.gov

Tracing Molecular Transformations and Isotope Exchange Processes

The deuterium atoms in this compound act as stable, non-radioactive labels, allowing chemists to trace the fate of the methyl group during a chemical reaction. ckisotopes.com By analyzing the products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the location of the deuterium atoms can be determined. This "isotope tracing" is fundamental to unraveling complex reaction pathways, including skeletal rearrangements and polymerization mechanisms.

Isotope exchange processes, where deuterium is transferred from the propionitrile (B127096) molecule to the solvent, a catalyst, or another reagent, can also be monitored. nih.gov Such exchange provides powerful evidence for reversible reaction steps or the formation of specific intermediates. rutgers.edu For example, in a base-catalyzed reaction, if deuterium from the CD3 group is found to be incorporated into the solvent, it implies the reversible formation of a carbanion intermediate at the C3 position.

Studies of Hydrogen/Deuterium Exchange Dynamics in Chemical Systems

Beyond simply tracing pathways, the rate of hydrogen/deuterium (H/D) exchange itself is a subject of study. nih.gov Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique that measures the rate at which backbone amide hydrogens in proteins exchange with deuterium from a solvent, revealing information about protein conformation and dynamics. nih.govfrontiersin.org Similar principles can be applied to small molecules like this compound.

By placing this compound in a protic solvent (like water or methanol) under specific conditions (e.g., with an acid or base catalyst), the rate at which the deuterium atoms are replaced by hydrogen can be measured. biorxiv.orgpolyu.edu.hk This rate provides quantitative information about the lability of the C-H bonds and the kinetic barriers to proton transfer. These studies are crucial for understanding acid-base catalysis, solvent effects, and the behavior of molecules in biological systems. libretexts.orgnih.gov The dynamics of this exchange can reveal subtle details about molecular interactions and the stability of transient intermediates. nih.gov

Computational and Theoretical Studies on Propionitrile 3,3,3 D3

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and vibrational modes. These calculations solve approximations of the Schrödinger equation for the molecule of interest.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it a practical tool for studying organic molecules. arxiv.orgnih.gov DFT calculations are employed to determine the equilibrium geometry of Propionitrile-3,3,3-D3 by finding the minimum energy structure on the potential energy surface. nih.govyoutube.com This process, known as geometry optimization, provides precise predictions of bond lengths, bond angles, and dihedral angles.

Commonly used functionals, such as B3LYP, are paired with basis sets like 6-31G(d,p) to model the molecule's electronic structure. researchgate.net Once the optimized geometry is found, the same level of theory can be used to calculate the harmonic vibrational frequencies. These frequencies correspond to the normal modes of vibration of the molecule and are crucial for interpreting infrared (IR) and Raman spectra. The primary effect of the deuterium (B1214612) substitution in this compound is on the vibrational frequencies involving the terminal methyl group, due to the increased mass of deuterium compared to hydrogen.

| Parameter | Value |

|---|---|

| C-C (ethyl) Bond Length | ~1.54 Å |

| C-C (cyano) Bond Length | ~1.46 Å |

| C≡N Bond Length | ~1.16 Å |

| C-D Bond Length | ~1.10 Å |

| C-C-C Bond Angle | ~112° |

| C-C≡N Bond Angle | ~179° |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. fortunejournals.com Methods such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, like CR-CC(2,3), provide a more rigorous treatment of electron correlation than standard DFT functionals. nih.gov While computationally more demanding, these high-level methods are used to obtain highly accurate molecular energies, ionization potentials, and electron affinities. nih.govresearchgate.net

For this compound, ab initio calculations would serve to benchmark the results from DFT and provide definitive values for its electronic energy and related properties. These calculations are particularly important for systems where DFT might be inadequate or for obtaining reference data for developing more efficient computational models. nist.gov

Prediction and Validation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, leading to a deeper understanding of molecular structure and dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. These calculations are typically performed using DFT methods, which can provide results that are in good agreement with experimental data. modgraph.co.uk

For this compound, calculations would focus on the chemical shifts of the methylene (B1212753) (-CH₂-) protons and the three carbon atoms. The deuteration at the terminal methyl group means that proton NMR spectra would show a triplet for the -CH₂- group (due to coupling with the other two protons) and an absence of the methyl proton signal that would be present in non-deuterated propionitrile. chemicalbook.com The calculations can also predict the small C-D coupling constants that would be observed in the ¹³C NMR spectrum.

| Nucleus | Group | Predicted δ (ppm) | Experimental δ (ppm) for Propionitrile chemicalbook.com |

|---|---|---|---|

| ¹H | -CH₂- | ~2.36 | 2.36 |

| ¹³C | -CD₃ | ~10.5 | 10.7 (for -CH₃) |

| ¹³C | -CH₂- | ~11.0 | 11.2 |

| ¹³C | -C≡N | ~120.0 | 120.4 |

The vibrational frequencies and intensities calculated using DFT can be used to generate simulated IR and Raman spectra. youtube.comcardiff.ac.uk These simulated spectra are powerful tools for assigning the peaks observed in experimental spectra to specific vibrational modes of the molecule. nih.govosti.gov

In the case of this compound, the most significant impact of isotopic substitution is observed in the vibrational spectrum. The stretching and bending modes of the C-D bonds in the deuterated methyl group occur at substantially lower frequencies (wavenumbers) than the corresponding C-H modes in standard propionitrile. This isotopic shift is a direct consequence of the heavier mass of deuterium. For example, C-H stretching vibrations typically appear in the 2800–3000 cm⁻¹ region, whereas C-D stretching vibrations are expected around 2100–2200 cm⁻¹. This clear separation allows for unambiguous assignment of vibrations involving the methyl group. nih.gov

| Vibrational Mode | Typical Frequency in -CH₃ (Propionitrile) | Predicted Frequency in -CD₃ (this compound) |

|---|---|---|

| Symmetric Stretch | ~2940 | ~2100 |

| Asymmetric Stretch | ~3000 | ~2250 |

| C≡N Stretch | ~2250 | ~2250 |

Molecular Dynamics (MD) Simulations of Solvation and Intermolecular Interactions

While quantum chemical calculations typically focus on a single molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in the condensed phase (i.e., as a liquid or in solution). mdpi.com MD simulations model the movements of atoms and molecules over time based on a force field that describes the intermolecular and intramolecular forces.

For this compound, MD simulations can provide insights into its properties as a solvent and its interactions with other molecules. Studies on liquid propionitrile have revealed how the molecules organize at interfaces, such as at a hydrophilic silica (B1680970) surface where they form a compact, entangled bilayer structure. figshare.comacs.org Similar simulations for the deuterated analogue would explore how solvent molecules arrange themselves around the solute, forming distinct solvation shells. Properties such as radial distribution functions can be calculated to quantify the distances and orientations between molecules, shedding light on the nature of intermolecular interactions, which are dominated by dipole-dipole forces due to the polar nitrile group.

Theoretical Insights into Isotope Effects and Reaction Mechanisms

Computational and theoretical studies provide a molecular-level understanding of the influence of isotopic substitution on the properties and reactivity of this compound (CD3CH2CN). Through the application of quantum chemical methods, researchers can dissect the origins of kinetic isotope effects (KIEs) and elucidate the intricate details of reaction mechanisms involving this deuterated nitrile. These theoretical investigations complement experimental findings and offer predictive insights into the behavior of isotopically labeled molecules.

The primary focus of theoretical work in this area is to understand how the replacement of three terminal hydrogen atoms with deuterium alters the vibrational frequencies of the molecule. This change in zero-point vibrational energy (ZPVE) is a key determinant of isotope effects. Computational models, such as those based on Density Functional Theory (DFT), are employed to calculate the vibrational spectra of both light (CH3CH2CN) and heavy (CD3CH2CN) isotopologues. The differences in these calculated frequencies provide a quantitative basis for predicting the magnitude and direction of isotope effects.

For instance, theoretical calculations can predict the changes in vibrational frequencies for various modes upon deuteration. These calculations are crucial for interpreting experimental spectroscopic data and for building accurate models of reaction dynamics.

Table 1: Calculated Vibrational Frequency Shifts in this compound Compared to Propionitrile (Note: This table is a representative example based on general principles of isotope effects and computational chemistry, as specific computational studies on this compound are not widely available in public literature. The values are illustrative.)

| Vibrational Mode | Propionitrile (CH3CH2CN) Frequency (cm⁻¹) | This compound (CD3CH2CN) Frequency (cm⁻¹) | Predicted Shift (cm⁻¹) |

| C-H stretch (methyl) | ~2950 | N/A (C-D stretch) | - |

| C-D stretch (methyl) | N/A | ~2200 | - |

| CH2 stretch | ~2900 | ~2900 | Minimal |

| C≡N stretch | ~2250 | ~2245 | Small negative |

| C-C stretch | ~1000 | ~980 | Negative |

| CH3 deformation | ~1450 | ~1050 | Large negative |

| CH2 deformation | ~1400 | ~1400 | Minimal |

In the context of reaction mechanisms, theoretical studies can map out the potential energy surfaces for reactions involving this compound. By locating transition states and calculating activation energies, computational chemists can predict how deuteration will affect the reaction rate. A primary kinetic isotope effect is expected if a C-D bond is broken or formed in the rate-determining step of a reaction. Conversely, secondary isotope effects arise from isotopic substitution at a position not directly involved in bond breaking or formation in the transition state.

Theoretical models can quantify these effects. For example, in a hypothetical hydrogen abstraction reaction from the methyl group, a significant primary KIE would be predicted due to the breaking of a C-D bond. Computational models can estimate the magnitude of this KIE by comparing the activation energies for the reaction with CH3CH2CN and CD3CH2CN.

Table 2: Illustrative Theoretical Kinetic Isotope Effects for a Hypothetical Reaction (Note: This table is a representative example based on general principles of isotope effects and computational chemistry, as specific computational studies on this compound are not widely available in public literature. The values are illustrative.)

| Reaction Type | Theoretical kH/kD (at 298 K) | Interpretation |

| C-D bond cleavage (primary) | > 2 | Significant primary kinetic isotope effect, indicating C-D bond breaking in the rate-determining step. |

| α-Secondary | ~1.05 - 1.15 | Normal secondary isotope effect, suggesting a change in hybridization at the α-carbon in the transition state. |

| β-Secondary | ~0.95 - 1.05 | Small or inverse secondary isotope effect, reflecting changes in hyperconjugation or steric effects at the β-position. |

These theoretical insights are invaluable for designing and interpreting experiments aimed at understanding reaction mechanisms. By comparing computationally predicted isotope effects with experimentally measured values, researchers can validate or refine their proposed mechanistic pathways. Furthermore, computational studies can explore reaction intermediates and transition state geometries that are often difficult to observe experimentally, providing a more complete picture of the reaction dynamics.

Propionitrile 3,3,3 D3 As a Research Standard and Reagent in Advanced Analytical Chemistry

Applications as an Internal Standard for Accurate Quantification in Analytical Methods Development

In the realm of quantitative analytical chemistry, the use of a suitable internal standard is paramount for achieving accurate and reliable results. Propionitrile-3,3,3-D3 serves as an exemplary internal standard, especially in chromatographic and mass spectrometric methods, due to its chemical similarity to a range of volatile organic compounds (VOCs) and its distinct mass difference.

The primary function of an internal standard is to compensate for the variability inherent in an analytical procedure, from sample preparation to instrumental analysis. Deuterated standards, such as this compound, are considered the gold standard for this purpose. They co-elute with their non-deuterated counterparts in chromatographic systems and exhibit similar ionization efficiencies in mass spectrometry. This co-behavior allows for the correction of matrix effects, which are a common source of error in the analysis of complex samples like environmental matrices and biological fluids. By adding a known amount of this compound to samples and calibration standards, any loss of the target analyte during sample processing or fluctuations in instrument response can be effectively normalized.

Research has demonstrated the utility of deuterated nitriles, including analogues of propionitrile (B127096), in the precise quantification of various analytes. For instance, in the analysis of acrylamide (B121943) in food products, a deuterated internal standard is crucial for accurate quantification by isotope dilution mass spectrometry. The similar chemical properties ensure that the internal standard and the analyte behave almost identically during extraction, cleanup, and analysis, leading to a highly accurate determination of the analyte's concentration.

The effectiveness of this compound as an internal standard is particularly evident in the analysis of volatile organic compounds in challenging matrices. The following table illustrates the typical application of a deuterated internal standard in a gas chromatography-mass spectrometry (GC-MS) method for the quantification of a target analyte.

| Parameter | Analyte (Propionitrile) | Internal Standard (this compound) |

| Chemical Formula | C3H5N | C3H2D3N |

| Molecular Weight | 55.08 g/mol | 58.10 g/mol |

| Retention Time (GC) | Similar to analyte | Similar to analyte |

| Mass-to-Charge Ratio (MS) | m/z 55 | m/z 58 |

| Purpose | Target compound for quantification | Correction for analytical variability |

Use as a Reference Material for Instrument Calibration and Performance Validation

Beyond its role as an internal standard, this compound also serves as a valuable reference material for the calibration and performance validation of analytical instrumentation. The high isotopic purity of commercially available this compound makes it an ideal compound for verifying the mass accuracy and resolution of mass spectrometers.

In high-resolution mass spectrometry, for example, the known exact mass of this compound can be used to calibrate the instrument's mass axis, ensuring that subsequent measurements of unknown compounds are accurate. Regular calibration with such a standard is a fundamental aspect of quality control in analytical laboratories.

Furthermore, this compound can be used to assess the performance of chromatographic systems. By injecting a known amount of the standard, parameters such as peak shape, resolution, and sensitivity can be monitored over time. This is crucial for ensuring the consistency and reliability of the analytical method. Any deviation in these parameters can indicate a problem with the instrument, such as a degrading column or a contaminated ion source, prompting corrective action.

The use of a stable, well-characterized reference material like this compound is a cornerstone of method validation. Regulatory bodies often require the use of such standards to demonstrate that an analytical method is fit for its intended purpose.

Contribution to Development of Hyphenated Analytical Techniques for Complex Mixture Analysis

The advent of hyphenated analytical techniques, which couple a separation technique with a detection technique (e.g., GC-MS, LC-MS), has revolutionized the analysis of complex mixtures. This compound and other deuterated compounds have played a significant role in the development and refinement of these powerful methods.

In the context of GC-MS, the use of deuterated standards like this compound allows for the development of highly selective and sensitive quantification methods. By using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), the mass spectrometer can be programmed to detect only the specific mass-to-charge ratios of the analyte and the internal standard. This dramatically reduces background noise and enhances the signal-to-noise ratio, enabling the detection and quantification of trace-level contaminants in complex matrices.

The development of such methods relies on the predictable and distinct fragmentation patterns of both the analyte and its deuterated internal standard. The slight shift in the mass spectrum due to the deuterium (B1214612) atoms allows for their unambiguous identification and quantification, even in the presence of co-eluting interfering compounds. This capability has been instrumental in advancing fields such as environmental monitoring, food safety analysis, and clinical diagnostics, where the accurate measurement of low-level analytes in complex biological or environmental samples is essential.

Emerging Research Directions for Deuterated Nitriles

Astrochemical Relevance of Deuterated Organic Molecules in Interstellar Medium and Planetary Atmospheres

Deuterated molecules are surprisingly abundant in the cold, dense regions of the interstellar medium (ISM). usra.eduwikipedia.org Their study provides crucial insights into the chemical and physical processes that govern the formation of stars and planets. The enrichment of deuterium (B1214612) in interstellar molecules, compared to the cosmic elemental abundance of deuterium, is a key indicator of low-temperature ion-molecule and grain-surface reactions.

Nitriles, a class of organic molecules containing the cyano (-C≡N) group, are of particular interest to astrochemists. nih.gov They are considered potential precursors to more complex, prebiotic molecules. frontiersin.org The detection of various nitriles in the ISM and in the atmospheres of planets and moons, such as Titan, underscores their importance in extraterrestrial chemistry. nih.govresearchgate.netnih.gov

Key Research Findings:

Isotopic Fractionation: In the cold environments of interstellar clouds (temperatures around 10-20 K), deuterium fractionation occurs, leading to a higher-than-expected concentration of deuterated molecules. caltech.edu Chemical models show that nitriles and isonitriles can become significantly depleted in 13C and enriched in 15N, which challenges the interpretation of observational data and highlights the complexity of isotopic chemistry in space. aanda.orgaanda.orgarxiv.org

Probing Chemical Pathways: The relative abundances of deuterated and non-deuterated isotopologues of nitriles can help scientists trace the chemical pathways of their formation. For instance, the enrichment of 15N in nitriles relative to amines suggests that amides may form from nitriles in meteorites. usra.edu Studying these ratios in molecules like Propionitrile-3,3,3-D3 could provide valuable data for astrochemical models that simulate the evolution of organic matter in space. arxiv.orgresearchgate.netresearchgate.net

Planetary Atmospheres: Nitriles are key components in the hydrocarbon-rich atmospheres of celestial bodies like Saturn's moon, Titan. nih.govresearchgate.net The study of their formation, including their deuterated variants, is essential for understanding the atmospheric chemistry of these worlds. nasa.gov Laboratory experiments and chemical models suggest that reactions involving the cyano radical (CN) are a primary route to nitrile synthesis in these environments. nih.govnih.gov

Table 1: Examples of Interstellar Molecules and Their Deuterated Isotopologues This table is for illustrative purposes and includes molecules relevant to the discussion of deuterated species in the interstellar medium.

| Molecule | Chemical Formula | Deuterated Isotopologue(s) | Typical Environment of Detection |

| Ammonia | NH₃ | NH₂D, NHD₂, ND₃ | Cold Molecular Clouds |

| Formaldehyde | H₂CO | HDCO, D₂CO | Pre-stellar Cores, Comets |

| Hydrogen Cyanide | HCN | DCN | Molecular Clouds, Titan's Atmosphere |

| Water | H₂O | HDO, D₂O | Interstellar Ices, Comets |

Potential in Advanced Materials Science Research as Building Blocks or Probes

The incorporation of deuterium into organic molecules can significantly alter their physical and chemical properties due to the kinetic isotope effect. This makes deuterated compounds like this compound valuable assets in materials science, where they can be used as either fundamental building blocks for new materials or as sensitive probes to investigate material structure and dynamics.

Nitriles, in general, are versatile building blocks in organic synthesis, used to create a wide range of value-added products, including polymers. researchgate.netresearchgate.net Their deuterated counterparts extend this utility into the realm of advanced materials.

Applications as Building Blocks:

Isotope Effects in Polymers: Replacing hydrogen with deuterium in a polymer's structure can modify its properties, such as thermal stability, optical characteristics, and resistance to degradation. Deuterated nitriles could be used to synthesize polymers with tailored properties for specific high-performance applications.

Neutron Scattering Studies: Deuterium has a different neutron scattering cross-section compared to hydrogen. This property is exploited in Small-Angle Neutron Scattering (SANS) and other neutron-based techniques to study the structure and morphology of polymers and other soft materials. By selectively deuterating parts of a material using building blocks like this compound, researchers can create contrast and highlight specific components or domains within the material's structure.

Applications as Probes:

Deuterium NMR Spectroscopy: Deuterium Nuclear Magnetic Resonance (²H NMR) is a powerful technique for studying the molecular dynamics and local environment within materials. Deuterated probes, such as this compound, can be dissolved into a material matrix, like a polymer. biu.ac.il The resulting ²H NMR spectra can reveal information about the orientation, mobility, and interactions of the probe molecule, which in turn provides insights into the host material's structure and phase behavior. biu.ac.il For example, deuterated probes have been used to study the ordering in stretched polyethylene. biu.ac.il

Methodological Advancements in Deuterium Labeling Techniques and Technologies

The increasing demand for deuterated compounds in various research fields has spurred significant advancements in isotopic labeling methodologies. researchgate.netnih.gov These new techniques aim to provide more efficient, selective, and environmentally friendly ways to introduce deuterium into organic molecules.

Traditionally, deuterium labeling involved multi-step syntheses using deuterated starting materials. researchgate.net While effective, this approach can be time-consuming and expensive. Modern methods focus on the direct introduction of deuterium into a target molecule or a late-stage synthetic intermediate. researchgate.net

Table 2: Modern Deuterium Labeling Techniques

| Method | Description | Deuterium Source | Key Advantages |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of H with D atoms on a molecule, often catalyzed by a metal. researchgate.net | Deuterium gas (D₂), Heavy water (D₂O) | Atomically efficient; can be used for late-stage labeling. |

| Reductive Deuteration | Addition of deuterium across a double or triple bond, or replacement of a functional group. nih.gov | D₂, Deuterated hydrides (e.g., NaBD₄) | High levels of deuterium incorporation. |

| Dehalogenative Deuteration | Replacement of a halogen atom (e.g., Cl, Br, I) with a deuterium atom. nih.gov | D₂, D₂O | Site-selective labeling. nih.gov |

| Catalytic Methods | Use of transition metal catalysts (e.g., Iridium, Palladium) to facilitate H-D exchange under milder conditions. nih.gov | D₂O, Deuterated formic acid | High selectivity and efficiency. nih.gov |

The synthesis of this compound itself relies on these principles. For instance, it can be prepared from raw materials like Chloroethane-2,2,2-D3 and a cyanide source. chemicalbook.com The development of new catalysts and reaction conditions continues to expand the toolkit available to chemists, making complex deuterated molecules like this compound more accessible for research. nih.gov These advancements are crucial for realizing the full potential of deuterated nitriles in astrochemistry, materials science, and beyond. researchgate.netacs.org

Q & A

Q. What are the key considerations for synthesizing Propionitrile-3,3,3-D3 with high isotopic purity?

this compound is typically synthesized via deuterium exchange reactions using deuterated reagents (e.g., D₂O or CD₃I) or catalytic deuteration of propionitrile precursors. Ensuring >98% isotopic purity (as specified in commercial sources ) requires rigorous control of reaction conditions (e.g., temperature, catalyst activity) and post-synthesis purification via fractional distillation or chromatography. NMR and mass spectrometry (MS) are critical for verifying deuterium incorporation and purity .

Q. How should researchers characterize the isotopic enrichment of this compound?

Methodological characterization involves:

- ¹H/²H NMR : Absence of proton signals at the CD₃ group confirms deuterium incorporation.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 58 for CD₃CH₂CN) and isotope distribution patterns validate isotopic enrichment .

- FT-IR Spectroscopy : C≡N stretching frequencies (~2250 cm⁻¹) and deuterium-related shifts in C-D bonds (~2100–2200 cm⁻¹) provide additional confirmation .

Q. What safety protocols are essential when handling this compound?

Due to its toxicity (classified as [劇]II in Japan ) and flammability, researchers must:

Q. How does deuterium labeling impact the compound’s use as a reference standard?

The 98 atom% D purity minimizes interference from non-deuterated species in quantitative analyses. Researchers should calibrate instruments (e.g., GC-MS) using certified standards and validate batch-specific certificates of analysis (COA) to ensure reproducibility in kinetic or metabolic studies .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) of this compound be leveraged in reaction mechanism studies?

Deuterium substitution at the CD₃ group introduces primary KIEs (k_H/k_D > 1) in reactions involving C-H bond cleavage, such as hydrogen abstraction or enzymatic catalysis. For example, in nitrile hydrolysis, KIEs can differentiate between rate-determining steps (e.g., nucleophilic attack vs. proton transfer) . Experimental designs should compare reaction rates of deuterated and non-deuterated analogs under identical conditions .

Q. What strategies mitigate isotopic cross-contamination in multi-deuterated systems?

To avoid cross-talk in experiments using multiple deuterated compounds:

Q. How does deuteration influence the physical properties of this compound in solvent systems?

Deuteration increases molecular mass (58.09 g/mol vs. 55.07 g/mol for non-deuterated propionitrile ), slightly altering boiling points and solubility. Researchers must account for these differences in solvent-dependent applications (e.g., LC-MS mobile phases) by adjusting temperature gradients or elution protocols .

Q. What are the challenges in using this compound for in-situ reaction monitoring via spectroscopy?

While the compound’s C≡N group is ideal for IR monitoring, deuterium substitution can complicate signal assignment in crowded spectral regions. Advanced techniques like 2D NMR (HSQC, HMBC) or hyphenated MS/MS systems are recommended to resolve overlapping peaks .

Q. How can computational models predict the stability of this compound under extreme conditions?

Density Functional Theory (DFT) simulations can model bond dissociation energies (BDEs) of C-D vs. C-H bonds to predict thermal or photolytic degradation pathways. These models guide experimentalists in selecting stable temperature/pH ranges for long-term storage or high-temperature reactions .

Q. What ethical considerations apply to studies involving this compound?

Researchers must adhere to institutional safety review protocols (e.g., chemical hygiene plans) and disclose hazards in publications. When used in metabolic tracing, ethical approval is required for animal/human studies to ensure compliance with the 3Rs (Replacement, Reduction, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.